2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE

Catalog No.
S8016887
CAS No.
M.F
C25H17ClN2S
M. Wt
412.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLP...

Product Name

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile

Molecular Formula

C25H17ClN2S

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C25H17ClN2S/c26-21-13-11-18(12-14-21)17-29-25-23(16-27)22(19-7-3-1-4-8-19)15-24(28-25)20-9-5-2-6-10-20/h1-15H,17H2

InChI Key

ZMMWIBQDVKQMBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic molecule characterized by its unique structure, which includes a pyridine ring substituted with various functional groups. The presence of the 4-chlorophenyl group and the sulfanyl linkage contributes to its potential biological activity and chemical reactivity. This compound is of interest in medicinal chemistry due to its potential applications in drug development and its unique pharmacological properties.

The chemical reactivity of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can be explored through various synthetic pathways. Common reactions include:

  • Nucleophilic substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for modifications at the sulfur atom.
  • Electrophilic aromatic substitution: The chlorophenyl group can undergo electrophilic substitution reactions, leading to further functionalization.
  • Reduction reactions: The carbonitrile group can be reduced to amine derivatives, which may enhance biological activity.

These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in pharmaceutical applications.

Research indicates that compounds similar to 2-{[(4-chlorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile exhibit significant biological activities, including:

  • Antimicrobial properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory effects: Certain analogs have been reported to reduce inflammation in preclinical models.

The specific biological activity of this compound requires further investigation through pharmacological studies.

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can be achieved through several methods:

  • Condensation reactions: Starting materials such as 4-chlorobenzyl chloride and appropriate pyridine derivatives can be reacted under basic conditions to form the desired compound.
  • Sulfanylation: The introduction of the sulfanyl group can be accomplished using reagents like thiols or sulfides in a nucleophilic substitution reaction.
  • Cyclization methods: Cyclization techniques may be employed to form the pyridine ring from suitable precursors.

These methods highlight the versatility and complexity involved in synthesizing this compound.

The potential applications of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile include:

  • Pharmaceutical development: As a candidate for drug formulation targeting bacterial infections or cancer therapy.
  • Chemical probes: Utilized in research to study biological pathways or molecular interactions.
  • Material science: Possible applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-{[(4-chlorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile would focus on:

  • Protein binding assays: To understand how the compound interacts with target proteins, which is essential for predicting pharmacokinetics.
  • Cellular uptake studies: Evaluating how effectively the compound penetrates cell membranes and its subsequent biological effects.
  • Mechanism of action investigations: Understanding how this compound exerts its effects at the molecular level, particularly in relation to its biological targets.

These studies are critical for elucidating the therapeutic potential of the compound.

Several compounds share structural similarities with 2-{[(4-chlorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile. Here are a few notable examples:

Compound NameStructureKey Features
4-(4-Chlorophenyl)-2,6-diphenylpyridineC23H16ClNSimilar diphenylpyridine structure; potential for similar biological activity.
5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-thiolC23H17Cl3N4O2SContains a triazole ring; offers different reactivity due to sulfur presence.
2-(4-Chlorobenzyl)thiazoleC10H8ClN2SThiazole ring provides distinct properties; useful for comparison in biological assays.

The uniqueness of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile lies in its specific combination of functional groups and structural features that may confer distinct pharmacological properties compared to these similar compounds. Further comparative studies are necessary to fully understand its uniqueness and therapeutic potential.

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Exact Mass

412.0800974 g/mol

Monoisotopic Mass

412.0800974 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-01-05

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